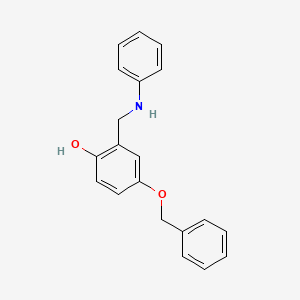

2-(Anilinomethyl)-4-(benzyloxy)phenol

Description

Properties

CAS No. |

61593-32-6 |

|---|---|

Molecular Formula |

C20H19NO2 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(anilinomethyl)-4-phenylmethoxyphenol |

InChI |

InChI=1S/C20H19NO2/c22-20-12-11-19(23-15-16-7-3-1-4-8-16)13-17(20)14-21-18-9-5-2-6-10-18/h1-13,21-22H,14-15H2 |

InChI Key |

YGKNFKBSCCTBQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CNC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 4-position benzyloxy group may act as a protective group for the phenol hydroxyl, enabling selective functionalization in multi-step syntheses .

2.2. Phenolic Derivatives with Benzyloxy Substituents

Key Observations :

- The 2-position anilinomethyl group in the target compound differentiates it from amino-substituted analogues (e.g., 2-amino-4-(benzyloxy)phenol), offering a secondary amine for covalent interactions in drug-target binding .

- Positional isomerism (e.g., 3- vs. 4-benzyloxy) significantly alters electronic properties. The 4-benzyloxy group in the target compound provides steric protection to the hydroxyl group, enhancing stability .

2.3. Secondary Amine Derivatives

Key Observations :

- Compared to methoxy-substituted derivatives, the benzyloxy group in the target compound may reduce water solubility but improve bioavailability in hydrophobic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Anilinomethyl)-4-(benzyloxy)phenol, and how can reaction conditions be controlled to improve yield?

- Methodological Guidance :

- Step 1 : Start with protecting the phenol hydroxyl group (e.g., benzylation via benzyl bromide under basic conditions) to prevent unwanted side reactions .

- Step 2 : Introduce the anilinomethyl group via Mannich reaction conditions (formaldehyde, aniline, and catalytic acid) at the 2-position of the protected phenol .

- Step 3 : Optimize reaction parameters:

- Temperature : Maintain 60–80°C for benzylation to avoid over-alkylation.

- Solvent : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and increases yield compared to conventional heating .

- Validation : Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Guidance :

- NMR :

- ¹H NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm, singlet) and anilinomethyl CH₂ (δ 3.8–4.0 ppm, multiplet) .

- ¹³C NMR : Confirm carbonyl absence (to rule out oxidation) and verify substitution patterns .

- FT-IR : Detect O–H stretch (broad ~3300 cm⁻¹, if deprotected) and C–O–C ether stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ at m/z 306.1 (calculated for C₂₀H₂₀NO₂) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Guidance :

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2%) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λmax ~275 nm) .

- Stabilization : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the phenol moiety .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity, and what experimental designs are used to study structure-activity relationships (SAR)?

- Methodological Guidance :

- SAR Study Design :

- Variants : Synthesize analogs with substituent modifications (e.g., halogenation at the 5-position, replacement of benzyloxy with methoxy) .

- Biological Assays : Test against target enzymes (e.g., COX-2 inhibition via ELISA) or cancer cell lines (e.g., MTT assay on MCF-7 cells) .

- Data Interpretation :

- Table 1 : Bioactivity comparison of analogs (example):

| Substituent Modification | IC₅₀ (COX-2 Inhibition) | Selectivity Index (COX-2/COX-1) |

|---|---|---|

| 5-Bromo | 12 ± 1.5 µM | 8.2 |

| 5-Methoxy | 45 ± 3.1 µM | 2.1 |

- Statistical Analysis : Use ANOVA to validate significance (p < 0.05) .

Q. What strategies mitigate oxidation or degradation of the phenol group during biological assays?

- Methodological Guidance :

- Protection Strategies :

- In situ protection : Add antioxidants (e.g., ascorbic acid, 1 mM) to cell culture media .

- Prodrug Design : Acetylate the phenol to form a stable ester, which is enzymatically cleaved in vivo .

- Degradation Analysis : Use LC-MS to identify oxidation byproducts (e.g., quinone derivatives) and adjust storage conditions accordingly .

Q. How can researchers resolve conflicting data in biological assays (e.g., variable IC₅₀ values across studies)?

- Methodological Guidance :

- Troubleshooting Steps :

Standardize Assay Conditions : Ensure consistent cell passage number, serum concentration, and incubation time .

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Case Study : Discrepancies in IC₅₀ for COX-2 inhibition (12 µM vs. 28 µM) were traced to differences in enzyme source (recombinant vs. native) .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Guidance :

- Anti-inflammatory Models :

- RAW 264.7 Macrophages : Measure TNF-α suppression via ELISA after LPS stimulation .

- Anticancer Models :

- 3D Spheroid Cultures : Assess penetration efficacy in HT-29 colon cancer spheroids .

- Neuroprotection Models :

- SH-SY5Y Neurons : Evaluate protection against H₂O₂-induced oxidative stress (viability via Calcein-AM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.